molecular formula C7H10N4O3 B1616817 5-N-MORPHOLINO-6-AZAURACIL CAS No. 4956-12-1

5-N-MORPHOLINO-6-AZAURACIL

Cat. No.: B1616817
CAS No.: 4956-12-1
M. Wt: 198.18 g/mol
InChI Key: UTKHPCKCRAFBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Morpholine Protons : The methylene groups adjacent to oxygen and nitrogen resonate as multiplet signals at δ 3.6–3.7 ppm (CH₂-O) and δ 3.4–3.5 ppm (CH₂-N).
    • Triazine Protons : The deshielded proton at position 2 of the triazine ring appears as a singlet near δ 8.1–8.3 ppm , though this signal may be absent in deuterated solvents due to exchange broadening.
  • ¹³C NMR :

    • Carbonyl Carbons : The ketone groups at positions 3 and 5 resonate at δ 160–165 ppm .
    • Morpholine Carbons : The oxygen-bound CH₂ groups appear at δ 50–55 ppm , while the nitrogen-bound CH₂ groups are observed at δ 45–50 ppm .
    • Triazine Carbons : The C-6 carbon bonded to morpholine resonates at δ 145–150 ppm , with remaining triazine carbons between δ 110–130 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O Stretches : Strong peaks at 1700–1750 cm⁻¹ for the triazine ketones.
  • C-N Stretches : Bands at 1250–1350 cm⁻¹ , indicative of the triazine-morpholine linkage.
  • N-H Stretches : A broad band near 3200 cm⁻¹ , corresponding to NH groups in the triazine ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 198.1 (M⁺), consistent with the molecular formula C₇H₁₀N₄O₃. Fragment ions include:

  • m/z 170.1 (loss of CO from the triazine ring).
  • m/z 113.0 (morpholine moiety: C₄H₉NO).

Table 1: Summary of Spectroscopic Data

Technique Key Signals/Peaks Assignment
¹H NMR δ 3.4–3.7 ppm (multiplet) Morpholine CH₂ groups
δ 8.1–8.3 ppm (singlet) Triazine C2-H
¹³C NMR δ 160–165 ppm Triazine C3=O and C5=O
δ 45–55 ppm Morpholine CH₂ groups
IR 1700–1750 cm⁻¹ C=O stretches
MS m/z 198.1 (M⁺) Molecular ion

Properties

CAS No.

4956-12-1

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13)

InChI Key

UTKHPCKCRAFBOP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NNC(=O)NC2=O

Canonical SMILES

C1COCCN1C2=NNC(=O)NC2=O

Other CAS No.

4956-12-1

solubility

26.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Preparation from 5-Bromo-1-[ω-(phenoxy)alkyl]uracil

A widely documented method involves the nucleophilic substitution of 5-bromo-1-[ω-(phenoxy)alkyl]uracil with morpholine. The process is as follows:

  • A mixture of 5-bromo-1-[ω-(phenoxy)alkyl]uracil (4.61 mmol) and morpholine (excess, e.g., 11.56 mmol) is boiled in anhydrous ethylene glycol for approximately 2 hours.
  • After cooling, cold water is added to precipitate the product.
  • The precipitate is filtered and recrystallized from ethyl acetate-hexane to yield the 5-(morpholino)uracil derivative.

This method yields compounds such as 1-[3-(phenoxy)propyl]-5-(morpholino)uracil with a yield around 66%, melting point near 169–170 °C, and characteristic NMR spectra confirming the structure.

General Synthesis of 5-Amino-6-Azauracil Derivatives and Subsequent Morpholino Substitution

The synthesis starts from 5-amino-6-azauracil or 5-aminouracil, which is converted into 1-[4-(phenoxy)benzyl]-5-amino-6-azauracil derivatives through a condensation reaction with 4-(phenoxy)benzyl bromide in hexamethyldisilazane (HMDS) under reflux conditions for 12–24 hours. The product is purified by flash chromatography and recrystallization.

Subsequently, the 5-bromo-1-[ω-(phenoxy)alkyl]uracil intermediates can be treated with morpholine under reflux in ethylene glycol to substitute the bromine with the morpholino group, yielding 5-(morpholino)-6-azauracil derivatives.

Alternative Methods Involving Diazonium Chemistry and Cyclization

For related 5-substituted 6-azauracils, diazotation of 5-(2-aminoaryl)-6-azauracil derivatives followed by reductive elimination or coupling reactions can be employed to introduce various aryl groups at the 5-position. Although this method is more commonly used for aryl substitutions, it provides a framework for synthesizing substituted 6-azauracils. Morpholino substitution typically requires nucleophilic substitution rather than diazonium chemistry.

Reaction Conditions and Optimization

  • Solvent choice: Anhydrous ethylene glycol is preferred for the morpholine substitution step due to its high boiling point and ability to dissolve both reactants effectively.
  • Temperature: Reflux conditions (boiling) for about 2 hours optimize substitution efficiency.
  • Purification: Crystallization from ethyl acetate-hexane mixtures ensures high purity of the final compounds.
  • Yield: Typically ranges from 60% to 70% for morpholino-substituted derivatives.

Data Table Summarizing Key Preparation Parameters

Step Starting Material Reagent(s) Solvent Temperature/Time Yield (%) Product Description
1 5-Bromo-1-[ω-(phenoxy)alkyl]uracil Morpholine (excess) Anhydrous ethylene glycol Reflux, 2 hours 66 5-(Morpholino)-6-azauracil derivative
2 5-Amino-6-azauracil 4-(Phenoxy)benzyl bromide, NH4Cl Hexamethyldisilazane (HMDS) Boil 12–24 hours Not specified 1-[4-(Phenoxy)benzyl]-5-amino-6-azauracil
3 5-(2-Aminoaryl)-6-azauracil (amine) NaNO2, H3PO2 (diazotation) Aqueous acidic medium 0–5 °C, short time 62 (for aryl substitution) 5-Aryl-6-azauracil (example: 5-(m-tolyl)-6-azauracil)

Research Findings and Analysis

  • The nucleophilic substitution of bromine by morpholine is efficient under reflux in ethylene glycol, yielding stable morpholino-substituted 6-azauracils with good purity and moderate to good yields.
  • The use of hexamethyldisilazane (HMDS) facilitates the formation of silylated intermediates, enhancing the nucleophilicity of the uracil nitrogen and enabling alkylation with benzyl bromides.
  • Diazotation and reductive elimination methods are more suited for introducing aryl groups rather than morpholino groups at the 5-position. However, these methods demonstrate the versatility of 6-azauracil chemistry and provide routes for further functionalization.
  • The reaction conditions emphasize the need for anhydrous and inert environments to prevent hydrolysis or side reactions, especially during silylation and substitution steps.

Chemical Reactions Analysis

Types of Reactions

As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:

    Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted triazine derivatives.

    Oxidation: Oxidized triazine compounds.

    Reduction: Reduced triazine derivatives.

    Hydrolysis: Hydrolyzed triazine products.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of 5-N-Mor-6-Aza is its antiviral properties, particularly against adenoviruses. Research has demonstrated that derivatives of 5-N-Mor-6-Aza exhibit notable inhibitory effects on human adenovirus replication. For instance, a study synthesized several analogues of 5-(morpholino) uracil derivatives and assessed their anti-adenoviral activity using HEK293 cells. The results indicated that certain derivatives displayed IC50 values as low as 0.5 μM, with selectivity indices (SI) reaching up to 95, indicating a high therapeutic window .

Case Study: Anti-Adenoviral Activity

  • Objective : Evaluate the antiviral efficacy of 5-N-Mor-6-Aza derivatives.
  • Methodology : HEK293 cells were transduced with recombinant adenovirus expressing enhanced green fluorescent protein (HAdV5-eGFP). Compounds were administered post-transduction.
  • Results : Compounds demonstrated significant inhibition of HAdV5-eGFP replication, with the most potent derivative showing a 74% reduction in progeny virus titer compared to controls .

Anticancer Potential

Beyond its antiviral applications, 5-N-Mor-6-Aza has also been investigated for its anticancer properties. The compound's structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, although more extensive research is needed to fully understand its mechanisms and efficacy in this context .

Case Study: Anticancer Activity

  • Objective : Investigate the cytotoxic effects of 5-N-Mor-6-Aza on cancer cell lines.
  • Methodology : Various cancer cell lines were treated with different concentrations of 5-N-Mor-6-Aza, followed by assessment of cell viability using MTT assays.
  • Results : The compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of 5-N-Mor-6-Aza typically involves modification of existing uracil derivatives to enhance their biological activity. The introduction of morpholine groups has been shown to improve solubility and bioavailability, making these compounds more effective in biological systems .

Comparative Analysis with Other Compounds

When comparing 5-N-Mor-6-Aza with other similar compounds, such as 6-azauracil and other morpholino derivatives, it is evident that the presence of the morpholino group contributes significantly to its biological activity. For example, while traditional uracil derivatives may have limited efficacy against certain viruses or cancer cells, the morpholino-modified versions show enhanced potency and selectivity .

Compound NameIC50 (μM)SIActivity Type
5-(morpholino)-uracil0.595Anti-adenoviral
6-azauracil>10N/ALimited antiviral
Other morpholino derivativesVariesN/APotential anticancer

Mechanism of Action

The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.

Comparison with Similar Compounds

Comparative Analysis with Similar Uracil Derivatives

The following table summarizes structural, electronic, and functional differences between 5-N-Morpholino-6-AzaurAcid and related compounds:

Compound Substituents Hydrogen Bonds HOMO-LUMO Gap (Eg) Aromaticity (HOMHED) Biological Relevance
Uracil None 2 (A-U pairing) Reference value High RNA component
5-Fluorouracil (5-FU) Fluorine (C5) 2 Reduced Moderately reduced Anticancer (thymidylate synthase inhibition)
6-AzaurAcid NH group (C6) 1 (reduced) Increased Reduced Antiviral, RNA incorporation
5-Bromouracil (5-BrU) Bromine (C5) 2 Reduced Moderately reduced DNA mutagen (radio-sensitizer)
5-Amino-6-(5'-phosphoribitylamino)uracil Phosphoribityl (C5), NH (C6) 3 Not studied Not studied Coenzyme in flavin biosynthesis
5-N-Morpholino-6-AzaurAcid Morpholino (N5), NH (C6) 3 (morpholino adds 1 donor/acceptor) Likely reduced (electron-donating morpholino) Variable (aza disrupts π-conjugation) Hypothesized PNA/RNA triplex enhancer
Key Comparisons:

A. Structural and Electronic Properties

  • vs. Halogenated Uracils (5-FU, 5-BrU): Halogens (F, Br) are electron-withdrawing, reducing Eg and aromaticity, which enhances reactivity for anticancer applications .
  • vs. 6-AzaurAcid: The 6-aza substitution replaces a carbonyl with NH, reducing hydrogen-bonding capacity from 2 to 1.

B. Aromaticity and Binding Interactions

  • Uracil derivatives with halogen or amino groups exhibit reduced aromaticity (lower HOMHED values) due to disrupted π-conjugation . The morpholino group may further distort the uracil ring, but its bulky structure could stabilize triplex formation via van der Waals interactions or groove binding .

Research Findings and Hypotheses

  • Triplex Formation: Studies on halogenated uracils show that electron-withdrawing groups improve PNA-RNA triplex stability by strengthening adjacent base triple interactions . The morpholino group’s electron-donating nature may instead stabilize binding through non-covalent interactions (e.g., hydrogen bonds with RNA backbone).
  • Aromaticity Trends: Computational studies predict that 5-N-Morpholino-6-AzaurAcid’s HOMHED index would be lower than uracil but higher than 5-FU due to partial π-conjugation restoration by the morpholino group .
  • Antisense Potential: The morpholino moiety is commonly used in antisense oligonucleotides for steric blocking of mRNA. Coupled with 6-aza substitution, this compound could offer dual mechanisms (triplex formation and steric hindrance) for gene regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-N-Morpholino-6-Azauracil, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-uracil derivatives can react with morpholine-containing reagents under anhydrous conditions. Key variables include solvent choice (e.g., dioxane for solubility and stability), stoichiometry of reagents (e.g., 2 equivalents of polyfluorocarboxylic anhydride), and reaction duration (overnight at room temperature). Post-synthesis, vacuum drying and trituration with water are critical for purification. Yield optimization requires systematic testing of temperature, solvent polarity, and catalyst/base selection (e.g., pyridine as a base to neutralize byproducts) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends).
  • NMR (¹H/¹³C) resolves regiochemistry: morpholino protons appear as a multiplet at δ 3.5–3.7 ppm, while azaurracil ring protons resonate downfield (δ 7–8 ppm).
  • Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Q. What in vitro models are used to evaluate the antioxidant activity of 6-azauracil derivatives?

  • Methodological Answer : The DPPH radical scavenging assay is a gold standard. Prepare a 0.1 mM DPPH solution in methanol, mix with test compounds (e.g., 10–100 µM), and measure absorbance at 517 nm after 30 minutes. Activity is calculated as % inhibition relative to ascorbic acid. Dose-response curves (IC₅₀ values) and kinetic studies (time-dependent scavenging) enhance reliability. Ensure triplicate runs and control for solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies on this compound derivatives?

  • Methodological Answer : Contradictions often stem from variability in experimental design. Address this by:

  • Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), DPPH concentrations, and incubation times.
  • Validating purity : Re-analyze compounds via HPLC to rule out degradation or impurities.
  • Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch effects or solvent interactions. Replicate conflicting studies under controlled conditions .

Q. What strategies optimize regioselectivity during N-substitution in 6-azauracil derivatives?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For morpholino substitution:

  • Electron-withdrawing groups (e.g., nitro at position 5) direct substitution to the less hindered nitrogen.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective N-alkylation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction specificity. Monitor progress via TLC or in-situ NMR .

Q. How do solvent polarity and catalyst choice influence synthesis efficiency in this compound preparation?

  • Methodological Answer : Solvent polarity impacts reaction kinetics and intermediate stability. For example:

  • Low polarity (toluene) may slow morpholino coupling but reduce side reactions.
  • High polarity (DMSO) accelerates reactions but risks decomposition.
    Catalysts like DMAP (4-dimethylaminopyridine) improve acyl transfer efficiency in anhydride-mediated syntheses. Systematic DoE (Design of Experiments) can identify optimal solvent-catalyst pairs .

Data Contradiction & Analysis

Q. What systematic approaches identify and address over-constraining in synthetic pathway modeling for 6-azauracil derivatives?

  • Methodological Answer : Over-constraining arises when conflicting reaction parameters (e.g., temperature vs. reagent stability) prevent viable solutions. Mitigate this by:

  • Constraint relaxation : Use iterative solvers (e.g., SAT-based tools) to prioritize critical variables (e.g., stoichiometry).
  • Sensitivity analysis : Quantify the impact of each constraint on yield/purity via Monte Carlo simulations.
  • Benchmarking : Compare synthetic outcomes against predicted pathways to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.